N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide
Description
The compound N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide features a unique hybrid structure combining furan, thiophene, and trifluoromethylphenyl moieties linked by an ethanediamide (oxalamide) bridge. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the heterocycles (furan and thiophene) contribute π-electron density and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c20-19(21,22)14-4-1-2-5-15(14)24-18(26)17(25)23-10-13(12-7-9-28-11-12)16-6-3-8-27-16/h1-9,11,13H,10H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUPXBHUQNWQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the ethanediamide backbone. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like Suzuki-Miyaura coupling or Stille coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the thiophene ring could produce tetrahydrothiophene derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences and Similarities
Physicochemical Properties
- Melting Point : While direct data for the target compound is unavailable, structurally related compounds like T134 (mp 161.4°C) and flutolanil (mp 104–105°C) suggest that the target’s rigid heterocycles may elevate its melting point .
- Solubility : The trifluoromethyl group and aromatic rings likely reduce aqueous solubility, a trend observed in flutolanil and T133. However, the ethanediamide linker could introduce polarity, moderating hydrophobicity .
Key Differentiators and Advantages
Dual Heterocycles : The simultaneous presence of furan and thiophene may enhance binding to biological targets compared to single-heterocycle analogs like cyprofuram .
Ethanediamide Linker : This group could improve stability and interaction specificity relative to benzamide-based agrochemicals .
Synergistic Effects : The trifluoromethyl group’s electron-withdrawing effect, combined with heterocycles’ electron-rich nature, may optimize pharmacokinetic properties .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a compound that has drawn interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Furan and Thiophene Rings : These heterocyclic moieties are known for their reactivity and ability to participate in various biochemical interactions.
- Trifluoromethyl Group : This group enhances the compound's lipophilicity and metabolic stability, potentially affecting its pharmacokinetic properties.
- Ethanediamide Backbone : The amide functionality may facilitate hydrogen bonding with biological targets.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, affecting metabolic pathways.
- Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways related to cell growth, apoptosis, or inflammation.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial or antifungal properties, possibly through disruption of microbial cell membranes or metabolism.
In Vitro Studies
Recent studies have evaluated the compound's efficacy in various biological assays:
Case Studies
- Tyrosinase Inhibition : A study reported that compounds structurally similar to this compound demonstrated potent inhibitory effects on tyrosinase, an enzyme critical in melanin production. This suggests potential applications in cosmetic formulations aimed at hyperpigmentation treatment .
- Anticancer Properties : In a preliminary investigation, the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant cytotoxicity at low concentrations, warranting further exploration into its mechanisms and efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
